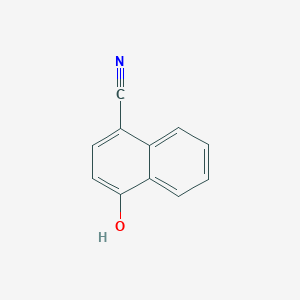

4-Hydroxynaphthalene-1-carbonitrile

Overview

Description

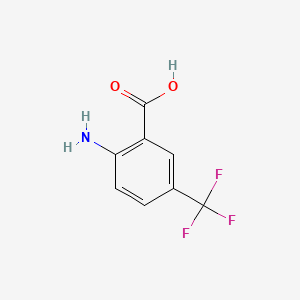

4-Hydroxynaphthalene-1-carbonitrile, also known as 4-HNC, is an organic compound belonging to the family of naphthalene derivatives. It is a crystalline solid that is soluble in polar solvents and has a melting point of 102 °C. 4-HNC is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments. In addition to its synthetic applications, 4-HNC has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory activities. Furthermore, it has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Medicine and Pharmacology

4-Hydroxynaphthalene-1-carbonitrile has potential therapeutic applications. It’s a naphthalene derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties . A commercial compound called 4-hydroxy-1-naphthaldehyde (4H1NA) can be used to make a number of different sensors . They operate effectively as a functionalized fluorescent backbone in the development of many chemosensors .

Environmental Science

The compound has potential environmental applications. It has been reported that the chemical modification of naphthoquinones improves their environmental applications . The applications of nanomaterials in environmental improvement are different from one another depending on the type of devices used .

Chemical Industry

4-Hydroxynaphthalene-1-carbonitrile is a crucial precursor of many coordinating agents . It can be used to make a number of different sensors . In the development of many chemosensors, they operate effectively as a functionalized fluorescent backbone . The compound has good structural and optical properties .

Material Science

The compound has potential applications in material science . It has been reported that the chemical modification of naphthoquinones improves their material properties . The compound has good structural and optical properties . They can be employed for a variety of optical limiting applications because of their unusual optical characteristic, which exhibits third-order non-linear behavior .

Energy

The compound has potential applications in the energy sector . It has been reported that the chemical modification of naphthoquinones improves their energy applications .

Agriculture

The compound has potential applications in agriculture . It has been reported that the chemical modification of naphthoquinones improves their agricultural applications .

Mechanism of Action

Target of Action

It is known that naphthoquinones, a class of compounds to which 4-hydroxynaphthalene-1-carbonitrile belongs, have garnered much attention due to their pharmacological properties, including anticancer action .

Mode of Action

Naphthoquinones have been reported to exhibit diverse mechanisms of action, which depend on structural differences among them

Biochemical Pathways

Naphthoquinones have been reported to affect various biochemical pathways

Result of Action

Naphthoquinones have been reported to exhibit anticancer action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxynaphthalene-1-carbonitrile. For instance, polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which 4-Hydroxynaphthalene-1-carbonitrile belongs, are environmental pollutants formed from the incomplete combustion of carbon-containing products . Exposure to these compounds can occur through ingestion or inhalation and has been linked to various health conditions

properties

IUPAC Name |

4-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCUUNRCGDNUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467702 | |

| Record name | 4-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxynaphthalene-1-carbonitrile | |

CAS RN |

35462-47-6 | |

| Record name | 4-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynaphthalene-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)

![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)